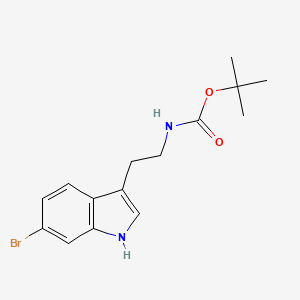

N-Boc-6-bromo-1H-indole-3-ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXCKDDRSRRFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for N Boc 6 Bromo 1h Indole 3 Ethanamine

Initial Raw Material Selection and Precursor Preparation

The foundation of the synthesis lies in the preparation of key precursors, primarily the 6-bromo-1H-indole scaffold.

6-Bromo-1H-indole serves as the essential building block for the synthesis. google.comnih.gov The preparation of this precursor in gram quantities is a critical first step. While several methods exist, many face challenges with scalability, reagent availability, or low yields. researchgate.net A particularly convenient and scalable approach involves a four-stage scheme that begins with the diazotization of para-aminotoluene, followed by bromination and a two-stage ring closure to form the indole (B1671886) structure. researchgate.net The primary advantage of using 6-bromoindole (B116670) is that for many subsequent reactions, such as Pd-catalyzed cross-coupling, functionalization or protection of the indole nitrogen is not necessary. researchgate.net

It is crucial during the synthesis of 6-bromoindole and its subsequent conversion to 6-bromotryptamine to avoid conditions that may cause reductive-debromination. researchgate.net The use of potent reducing agents like lithium aluminum hydride in later steps has been shown to cause partial loss of the bromine atom, leading to impurities. researchgate.net

The core structure of the target molecule is a tryptamine (B22526), specifically 2-(6-bromo-1H-indol-3-yl)ethanamine. wikipedia.org Tryptamine and its derivatives are significant due to their presence in numerous biologically active natural products and marketed drugs. The synthetic goal is to construct this 6-bromotryptamine structure from the 6-bromoindole precursor. google.comresearchgate.net An alternative to building the side chain onto the indole is to start with a pre-formed bromo-substituted tryptamine, which can then be used in further synthetic steps, such as in the synthesis of marine alkaloids. researchgate.net Another approach involves a three-step process starting from indole-3-carboxaldehyde, which undergoes a Henry reaction to introduce a nitrovinyl group, followed by reductions to yield the final tryptamine derivative. tci-thaijo.org This highlights a general strategy of building the two-carbon amine side chain onto a pre-existing indole core. tci-thaijo.org

Friedel-Crafts Reaction Strategies for Indole-3-Ethanamine Scaffold Formation

A key strategy for introducing the ethylamine (B1201723) side chain at the C3 position of the indole ring is through a Friedel-Crafts reaction. google.com The indole scaffold is an electron-rich heterocycle, with the C3 position being the most nucleophilic and reactive site for electrophilic substitution. nih.govmdpi.com

A documented synthesis of N-Boc-6-bromo-1H-indole-3-ethanamine utilizes a Friedel-Crafts acylation as the initial step to build the side chain. google.com In this process, 6-bromoindole is reacted with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction regioselectively introduces a 2-oxoacetyl chloride group at the C3 position, forming 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride. google.com This intermediate contains the necessary two-carbon skeleton that will be converted into the final ethanamine side chain. The catalytic asymmetric Friedel-Crafts reaction is a powerful method for accessing optically active indole derivatives, although for this specific synthesis, an achiral process is sufficient. nih.govnih.gov

| Reaction Step | Starting Material | Reagents | Catalyst | Intermediate Product | Reference |

| Friedel-Crafts Acylation | 6-bromoindole | Oxalyl chloride, Anhydrous methylene (B1212753) chloride | Aluminum chloride | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride | google.com |

Amidation and Reduction Sequences in this compound Synthesis

Following the Friedel-Crafts acylation, a two-step sequence of amidation and reduction transforms the 2-oxoacetyl chloride group into the desired ethylamine side chain. google.com

Amidation: The highly reactive acyl chloride intermediate is treated with an amine source to form a stable amide. This step converts the 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride into the corresponding glyoxylamide derivative. google.com

Reduction: The subsequent reduction of the amide is a critical step where chemoselectivity is paramount. The goal is to reduce the amide carbonyls to a methylene group (CH₂) without affecting the bromine substituent or the indole ring. google.com The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) is often avoided in syntheses of 6-bromotryptamine because it can cause undesired reductive-debromination, resulting in tryptamine as an impurity. researchgate.net Therefore, milder or more selective reducing agents are preferred. Various modern methods for amide reduction exist, employing metal catalysts or metal-free conditions with silanes, which can offer high functional group tolerance. organic-chemistry.org The successful reduction yields 6-bromotryptamine (2-(6-bromo-1H-indol-3-yl)ethanamine). google.com

| Transformation | Starting Intermediate | Key Process | Reagents | Product | Reference |

| Amide Formation & Reduction | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride | Amidation, then Reduction | 1. Amine source 2. Reducing agent | 6-bromotryptamine | google.com |

Regioselective N-Boc Protection of the Amine Functionality

The final step in the synthesis is the protection of the primary amine of the 6-bromotryptamine side chain. google.com This is achieved through a regioselective reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in a solvent like methylene chloride, often with the addition of a catalytic amount of a base such as 4-dimethylamino pyridine (B92270) (DMAP). google.com

The protection is highly regioselective for the aliphatic side-chain amine over the indole ring's nitrogen (N-H). The side-chain primary amine is significantly more nucleophilic and less sterically hindered than the indole nitrogen, which has its lone pair of electrons participating in the aromatic system of the ring. This difference in reactivity allows for the selective formation of the N-Boc carbamate (B1207046) on the ethylamine moiety, yielding the final target compound, this compound. google.com The use of Boc protecting groups is common in indole chemistry, as they are robust yet can be removed under specific conditions that often leave other functional groups intact. msu.edu

| Reaction Step | Starting Material | Reagents | Catalyst | Final Product | Reference |

| N-Boc Protection | 6-bromotryptamine | Di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylamino pyridine (DMAP) | tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate | google.com |

Chemo- and Regioselectivity in the Synthesis of this compound

Throughout the synthesis of this compound, chemo- and regioselectivity are critical for achieving a high yield of the desired product and minimizing the formation of impurities.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. This is demonstrated in:

The Friedel-Crafts acylation , which selectively occurs at the electron-rich C3 position of the 6-bromoindole ring, rather than at other positions like C2 or the benzene (B151609) portion of the molecule. google.comnih.gov

The final N-Boc protection , which selectively functionalizes the more nucleophilic primary amine on the side chain, leaving the indole N-H group untouched under controlled conditions. google.com

Chemoselectivity is the ability to react with one functional group in the presence of other, different functional groups. This is crucial during:

The reduction of the amide intermediate . The chosen reducing agent must be selective for the amide carbonyls, converting them to a methylene group, without cleaving the carbon-bromine bond (reductive-debromination) or reducing the aromatic indole nucleus. researchgate.net The development of new selective reactions and methods is a constant focus in organic synthesis to address such challenges. nih.gov

Controlling these factors ensures an efficient synthetic route, providing the target molecule with the required purity for its use as a versatile chemical intermediate. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The standard procedure for the N-Boc protection of 2-(6-bromo-1H-indol-3-yl)ethanamine involves its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. A specific, non-optimized protocol for this transformation has been documented, wherein 2-(6-bromo-1H-indol-3-yl)ethanamine is treated with di-tert-butyl dicarbonate and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) at room temperature over 10 hours, resulting in a yield of approximately 80%. While effective, this baseline procedure offers considerable scope for optimization. Key areas for improvement include the choice of solvent, the nature and amount of the base, the reaction temperature, and the reaction time.

The selection of a solvent is a critical factor that can significantly impact reaction rates and yields. The polarity of the solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction kinetics. For the N-Boc protection of amines, a variety of solvents have been explored. A comparative study on the N-Boc protection of a model amine, aniline, revealed that while dichloromethane (DCM) provides a high yield of 95%, other solvents like toluene (B28343) and acetonitrile (B52724) result in lower yields of around 80%. derpharmachemica.com Interestingly, conducting the reaction under solvent-free conditions can lead to near-quantitative yields of almost 100%. derpharmachemica.com This suggests that minimizing the use of solvents could be a viable strategy for optimizing the synthesis of this compound.

| Solvent | Yield (%) |

|---|---|

| Dichloromethane (DCM) | 95 |

| Toluene | 80 |

| Acetonitrile | 80 |

| Solvent-Free | ~100 |

The base plays a crucial role in the N-Boc protection reaction by deprotonating the amine, thereby increasing its nucleophilicity. Common bases employed for this purpose include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and sodium bicarbonate. In addition to a conventional base, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction. DMAP functions as a nucleophilic catalyst by reacting with Boc anhydride (B1165640) to form a more reactive intermediate, which is then readily attacked by the amine. This catalytic cycle significantly enhances the rate of the protection reaction. The choice and stoichiometry of the base and catalyst are critical for achieving optimal results. While an excess of the base can drive the reaction to completion, it can also lead to side reactions and complicate the purification process. Therefore, careful optimization of the base and catalyst loading is essential.

The reaction temperature and duration are interdependent parameters that must be carefully controlled to maximize the yield and minimize the formation of impurities. The N-Boc protection of amines is typically carried out at room temperature, which is often sufficient for the reaction to proceed to completion within a reasonable timeframe, especially when a catalyst like DMAP is used. Increasing the temperature can accelerate the reaction rate but may also promote the decomposition of reactants or the formation of undesired byproducts. Conversely, lower temperatures may require longer reaction times to achieve a satisfactory conversion. For the synthesis of this compound, a reaction time of 10 hours at room temperature has been reported. A systematic study of the interplay between temperature and time could potentially shorten the reaction duration while maintaining or even improving the yield.

Interestingly, the N-Boc protection of various amines has been successfully carried out in an aqueous medium, specifically a water-acetone mixture. This approach offers a more environmentally friendly alternative to traditional organic solvents. In such a system, a range of primary and secondary amines have been converted to their corresponding N-Boc derivatives in high yields, typically between 85% and 95%, within a short reaction time of 8 to 12 minutes. researchgate.net This demonstrates the versatility of the N-Boc protection reaction and suggests that an aqueous system could be a promising avenue for the optimization of the synthesis of this compound.

| Amine Substrate | Yield (%) | Time (min) |

|---|---|---|

| Benzylamine | 92 | 10 |

| Aniline | 90 | 12 |

| Pyrrolidine | 95 | 8 |

| Piperidine | 94 | 8 |

| Cyclohexylamine | 85 | 10 |

Chemical Transformations and Derivatization Studies of N Boc 6 Bromo 1h Indole 3 Ethanamine

Strategies for Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions. However, its removal (deprotection) is a critical step in many synthetic sequences. While traditional methods often rely on strong acids, which can be incompatible with sensitive functional groups, milder and more selective methods have been developed.

A noteworthy mild method for the deprotection of the N-Boc group involves the use of oxalyl chloride in methanol (B129727). uky.edursc.orgresearchgate.net This approach is effective for a wide range of substrates, including aliphatic, aromatic, and heterocyclic compounds. researchgate.netrsc.org The reactions are typically conducted at room temperature and are completed within 1 to 4 hours, affording the deprotected amines in yields of up to 90%. uky.edursc.orgresearchgate.net

The mechanism for this deprotection is believed to be more complex than the simple in situ generation of hydrochloric acid. rsc.org It is postulated that the electrophilic character of oxalyl chloride plays a key role. uky.edursc.org The proposed mechanism involves the addition of the carbamate's carbonyl group to oxalyl chloride, leading to a series of intermediates that ultimately release the deprotected amine. rsc.orgrsc.org This method has demonstrated functional group tolerance, proving effective in the presence of acid-labile functionalities where traditional strong acid methods like trifluoroacetic acid (TFA) were unsuccessful. researchgate.netrsc.org

Table 1: Deprotection of N-Boc Group Using Oxalyl Chloride/Methanol

| Parameter | Condition | Reference |

| Reagents | Oxalyl chloride, Methanol | uky.edursc.orgresearchgate.net |

| Temperature | Room Temperature | researchgate.netrsc.org |

| Reaction Time | 1–4 hours | researchgate.netrsc.org |

| Yield | Up to 90% | uky.edursc.orgresearchgate.net |

| Substrate Scope | Aliphatic, aromatic, heterocyclic amines | researchgate.netrsc.org |

Beyond the oxalyl chloride methodology, a variety of other mild protocols for N-Boc deprotection have been reported, offering alternatives when certain functional groups are present or when specific reaction conditions are required. These methods avoid the harshness of reagents like neat TFA. rsc.org

Alternative acidic conditions that are considered milder include the use of acetyl chloride in methanol or hydrogen chloride in various organic solvents such as ethyl acetate (B1210297) and dioxane. rsc.org Aqueous phosphoric acid has also been employed for N-Boc removal. rsc.org For substrates that are particularly sensitive to acid, non-acidic methods are available. Thermolysis, or heating the N-Boc protected compound, can effect deprotection, as can treatment with silica (B1680970) gel, which is particularly useful for thermally-sensitive heterocycles. rsc.orgresearchgate.net The use of a deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid has also been described as an efficient and environmentally friendly method for N-Boc deprotection. researchgate.netmdpi.com

Table 2: Overview of Alternative Mild N-Boc Deprotection Methods

| Method | Reagents/Conditions | Key Features | Reference |

| Mildly Acidic | Acetyl chloride/Methanol | Alternative to stronger acids | rsc.org |

| HCl in organic solvents | Controlled acidity | rsc.org | |

| Aqueous phosphoric acid | Aqueous conditions | rsc.org | |

| p-Toluenesulfonic acid in a deep eutectic solvent | Green and efficient | researchgate.netmdpi.com | |

| Non-Acidic | Thermolysis | Avoids acidic reagents | rsc.org |

| Silica Gel | Suitable for acid-sensitive substrates | rsc.orgresearchgate.net |

Functionalization of the Bromo-Substituent at the Indole (B1671886) C6 Position

The bromine atom at the C6 position of the indole ring serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This allows for the synthesis of a diverse library of tryptamine (B22526) derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Several of these reactions are applicable to 6-bromoindole (B116670) derivatives.

Suzuki-Miyaura Coupling: This reaction couples the 6-bromoindole with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds, as well as styrenes and polyolefins. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. libretexts.orgorganic-chemistry.org The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it a highly valuable method for modifying the 6-position of the indole ring. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the 6-bromoindole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a key method for the vinylation of aryl halides. wikipedia.org The Heck reaction typically exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of the 6-bromoindole with a primary or secondary amine to introduce a nitrogen-based substituent at the C6 position. wikipedia.orgorganic-chemistry.org The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope of this reaction, enabling the coupling of a wide variety of amines and aryl halides under increasingly mild conditions. wikipedia.orglibretexts.org

Table 3: Prominent Cross-Coupling Reactions for Functionalizing 6-Bromoindoles

| Reaction | Coupling Partner | Bond Formed | Key Reagents | Reference |

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | C-C | Pd catalyst, Base | wikipedia.orglibretexts.org |

| Heck Reaction | Alkene | C-C (alkenyl) | Pd catalyst, Base | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | C-N | Pd catalyst, Base, Ligand | wikipedia.orglibretexts.org |

While the focus is often on the functionalization of the existing bromo-substituent, alternative halogenation and dehalogenation strategies can also be synthetically useful. For instance, enzymatic halogenation using flavin-dependent halogenases offers a method for the selective halogenation of indole rings, typically at the C3 position for unsubstituted indoles. frontiersin.org While not a direct modification of the 6-bromo position, such biocatalytic methods represent an alternative approach to introducing halogens onto the indole scaffold under mild conditions. frontiersin.org

Conversely, dehalogenation, or the removal of the bromine atom, can be achieved through various reductive methods. Catalytic hydrogenation using a palladium catalyst is a common method for dehalogenating aryl halides. Other methods may include the use of reducing agents in the presence of a catalyst. This transformation would yield the parent N-Boc-1H-indole-3-ethanamine, which can be a valuable intermediate in its own right.

Modifications of the Indole Nitrogen (N1) After Deprotection or with Alternative Protecting Groups

The indole nitrogen (N1) is another site for chemical modification, which can significantly influence the properties and subsequent reactivity of the molecule. These modifications are typically performed after the deprotection of the side-chain amine or by employing an alternative protecting group strategy from the outset.

Alkylation of the indole nitrogen is a common modification. For example, N-methylation can be achieved using a suitable methylating agent. rsc.org The introduction of larger alkyl or aryl groups at the N1 position can also be accomplished through various N-alkylation and N-arylation protocols.

The choice of protecting group on the indole nitrogen is crucial for directing reactivity and enabling orthogonal deprotection strategies. While the Boc group is used for the side-chain amine, different protecting groups can be installed on the indole nitrogen. For instance, a tosyl (Ts) group can be used, which can be cleaved reductively. chim.it The use of a bulky protecting group like triisopropylsilyl (TIPS) at the N1 position can sterically hinder the C2 position, thereby directing electrophilic substitution to other positions on the indole ring. chim.it The 2,4-dimethylpent-3-yloxycarbonyl (Doc) group has been presented as a protecting group for the indole nitrogen of tryptophan that is stable to nucleophiles and TFA but can be cleaved with strong acid, offering another level of orthogonal protection. rsc.org The ability to selectively protect and deprotect the indole nitrogen and the side-chain amine allows for a high degree of control in the synthesis of complex tryptamine derivatives.

Elaboration of the Ethanamine Side Chain for Structural Diversity

The primary amine of the ethanamine side chain in N-Boc-6-bromo-1H-indole-3-ethanamine serves as a versatile point for derivatization. Common strategies to introduce structural diversity include N-acylation, N-alkylation, and reductive amination. These transformations allow for the introduction of a wide variety of functional groups and structural motifs, significantly expanding the chemical space accessible from this starting material.

N-Acylation: The reaction of the primary amine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, leads to the formation of amide bonds. This reaction is a robust and widely used method for introducing a vast array of substituents. For instance, coupling with various fatty acids can be achieved to modulate the lipophilicity of the resulting molecules. A study on the closely related 6-bromotryptamine demonstrated its successful condensation with a series of carboxylic acids, including butyric, pentanoic, hexanoic, heptanoic, and octanoic acid, using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov These reactions typically proceed in high yields, highlighting the efficiency of this method for generating a library of N-acylated indole derivatives. nih.gov

| Carboxylic Acid | Coupling Agents | Solvent | Yield (%) |

|---|---|---|---|

| Butyric acid | EDC·HCl, HOBt | DCM | 81 |

| Pentanoic acid | EDC·HCl, HOBt | DCM | 85 |

| Hexanoic acid | EDC·HCl, HOBt | DCM | 82 |

| Heptanoic acid | EDC·HCl, HOBt | DCM | 79 |

| Octanoic acid | EDC·HCl, HOBt | DCM | 83 |

N-Alkylation: The introduction of alkyl groups to the nitrogen atom of the ethanamine side chain can be accomplished through various methods. Direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation. researchgate.net A more controlled approach involves the use of a strong base, such as sodium hydride, to deprotonate the N-Boc protected amine, followed by reaction with an alkyl halide. researchgate.net This method allows for the synthesis of mono-alkylated products.

Reductive Amination: Reductive amination is a powerful and versatile method for the N-alkylation of amines. organic-chemistry.orgresearchgate.net This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A wide range of aldehydes and ketones can be employed, allowing for the introduction of diverse substituents, from simple alkyl chains to more complex cyclic and heterocyclic moieties. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical for the success of the reaction, especially in the presence of other reducible functional groups. researchgate.net For N-Boc protected amines, specific catalytic systems, such as Re₂O₇ with silanes as the hydride source, have been developed to achieve excellent regioselective mono-alkylation. rsc.org

| Aldehyde/Ketone | Reducing Agent | Catalyst (if any) | Expected Product Structure |

|---|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | - | N-methyl derivative |

| Acetaldehyde | NaBH₃CN | - | N-ethyl derivative |

| Acetone | NaBH₄ | Ti(OiPr)₄ | N-isopropyl derivative |

| Benzaldehyde | H₂ | Pd/C | N-benzyl derivative |

| Cyclohexanone | α-picoline-borane | AcOH | N-cyclohexyl derivative |

Stereoselective Modifications and Chiral Derivatization Approaches

The development of stereoselective methods for the modification of the ethanamine side chain is of significant interest for the synthesis of enantiomerically pure compounds with specific biological activities. This can be achieved through the use of chiral auxiliaries or by employing asymmetric catalytic methods.

Use of Chiral Auxiliaries: A common strategy for diastereoselective synthesis involves the temporary attachment of a chiral auxiliary to the nitrogen atom of the ethanamine side chain. This chiral auxiliary directs subsequent chemical transformations, such as alkylation or acylation, to occur in a stereoselective manner. After the desired stereocenter is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

A widely used class of chiral auxiliaries are the N-tert-butanesulfinyl groups, introduced by Ellman. osi.lv The N-tert-butanesulfinyl aldimine or ketimine derived from the condensation of the primary amine with an aldehyde or ketone can undergo diastereoselective addition of nucleophiles. nih.gov For instance, the addition of lithium bromoacetylide to chiral N-tert-butanesulfinyl aldimines has been shown to proceed with good to excellent diastereoselectivity, providing access to chiral terminal bromo-substituted propargylamines. nih.gov This approach allows for the synthesis of a variety of chiral propargylamines with high optical purity.

Another approach involves the use of chiral auxiliaries to induce diastereoselectivity in alkylation reactions. For example, N-Boc-protected lactams derived from amino acids can undergo stereoselective alkylation of their enolates. researchgate.netnih.gov This strategy provides a route to α,δ-disubstituted δ-amino acids with high facial selectivity.

| Chiral Auxiliary | Reaction Type | Key Features |

|---|---|---|

| (R)- or (S)-tert-Butanesulfinamide (Ellman's auxiliary) | Diastereoselective addition to imines | Directs nucleophilic attack to one face of the C=N bond, high diastereoselectivity. osi.lvnih.gov |

| (R)-1-(4-Methoxyphenyl)ethanamine | Diastereoselective addition to diimines | Used for the synthesis of optically pure diamines. researchgate.net |

| (R)-1-Phenylethylamine | Diastereoselective additions to imines | Auxiliary is removed by hydrogenolysis. sci-hub.se |

Asymmetric Catalysis: In recent years, asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. This approach avoids the need for stoichiometric amounts of chiral auxiliaries and often offers a more atom-economical route. For the N-alkylation of indoles, palladium-catalyzed reactions in the presence of a chiral ligand have been shown to afford N-alkylated products with moderate to high enantioselectivity. mdpi.com The choice of the chiral ligand is crucial for achieving high levels of stereocontrol.

N Boc 6 Bromo 1h Indole 3 Ethanamine As a Key Intermediate in Complex Molecule Synthesis

Construction of Advanced Indole-Containing Heterocyclic Scaffolds

The indole (B1671886) ring system is a foundational scaffold in a multitude of biologically active compounds. derpharmachemica.comderpharmachemica.com N-Boc-6-bromo-1H-indole-3-ethanamine serves as a strategic starting point for creating more complex, fused heterocyclic systems. The presence of the bromo substituent at the C6 position and the ethanamine side chain at C3 allows for a variety of cyclization strategies.

Chemists can exploit the inherent reactivity of the indole ring, in combination with the functionalities of the side chain and the bromine atom, to construct novel polycyclic indole architectures. nih.gov The tert-butyloxycarbonyl (Boc) protecting group on the ethanamine side chain is crucial, as it masks the nucleophilicity of the amine, allowing other transformations to be carried out on the indole core. Subsequent deprotection of the Boc group can then initiate intramolecular cyclization reactions to form new rings.

The bromine atom is particularly valuable as it provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents or the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of intricate, multi-ring systems that would be challenging to synthesize otherwise. derpharmachemica.com For instance, intramolecular cyclization following a coupling reaction at the C6 position can lead to the formation of unique, bridged, or fused indole scaffolds.

| Synthetic Strategy | Key Feature of Intermediate | Resulting Scaffold |

| Intramolecular Cyclization | Deprotected ethanamine side chain | Fused polycyclic indoles |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | C6-Bromo substituent | Functionalized indoles |

| Tandem Coupling/Cyclization | C6-Bromo and C3-ethanamine groups | Complex bridged or fused systems |

Role in Bisindole Alkaloid Synthesis and Related Analogues

Bisindole alkaloids are a class of natural products characterized by the presence of two indole moieties, often exhibiting potent biological activities. nih.gov this compound is a key precursor in the synthesis of many of these complex molecules, particularly those linked through their respective indole rings or side chains.

One notable example is its application in the synthesis of Nortopsentin analogues. In these syntheses, 6-bromo-1H-indole, the precursor to the title compound, is used to construct the key fragments. nih.gov The Boc-protected ethanamine derivative provides the necessary building block for one half of the bisindole structure. The bromine atom allows for dimerization through various coupling strategies. After coupling, the Boc group can be quantitatively removed under acidic conditions to yield the final diamine product. nih.gov

The synthesis of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, a marine bisindole alkaloid, further highlights the utility of this intermediate. researchgate.net The structure suggests a direct dimerization pathway involving the C2 position of the indole, a common reaction pattern for indole derivatives. The 6-bromo substitution is a feature of many bioactive marine alkaloids, and retaining this feature is often crucial for biological activity.

| Bisindole Alkaloid Class | Role of this compound | Key Synthetic Steps | Reference Example |

| Nortopsentins | Precursor for one of the indole units | Condensation-cyclization, Pinacol-like rearrangement, deprotection | Synthesis of Nortopsentin D |

| Marine Bisindoles | Dimerization precursor | Coupling at C2 or other positions, deprotection | 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine |

Precursor for Bioactive Indole Metabolites and Derivatives

Indole derivatives are well-represented among bioactive natural products and pharmaceuticals. researchgate.net The structural features of this compound make it an ideal starting material for synthesizing a variety of bioactive molecules. The indole-3-ethanamine core is reminiscent of the neurotransmitter serotonin (B10506) and related tryptamines, providing a validated pharmacophore for targeting various biological systems.

The compound serves as a versatile intermediate for creating derivatives with potential therapeutic applications. For example, derivatives of 6-bromoindole (B116670) have been investigated as inhibitors of bacterial enzymes and as potential agents for treating nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov Synthetic routes often start with 6-bromoindole, which is then elaborated to introduce the N-Boc-ethanamine side chain through multi-step sequences including Friedel-Crafts reactions, amidation, reduction, and Boc protection. google.com

The ability to modify both the indole nitrogen and the C6-bromo position allows for the systematic development of structure-activity relationships (SAR). The Boc-protected amine can be deprotected and subsequently acylated, alkylated, or used in reductive amination reactions to introduce a wide range of functional groups, leading to new chemical entities with tailored biological profiles.

Contributions to Libraries of Structurally Diverse Indole Derivatives for Chemical Space Exploration

Modern drug discovery often relies on screening large libraries of compounds to identify new therapeutic leads. The concept of "readily accessible" (REAL) chemical space involves generating vast virtual libraries of compounds that can be synthesized with a high success rate. nih.gov this compound is an exemplary building block for such diversity-oriented synthesis (DOS).

Its structure is perfectly suited for multi-component reaction sequences. The synthetic strategy often involves a sequence of reactions, such as acylation of the indole nitrogen, followed by a cross-coupling reaction at the bromine-substituted C6 position, and finally, deprotection and functionalization of the ethanamine side chain. nih.gov This three-pronged approach allows for the introduction of three different points of diversity from a single, common intermediate.

By using a large set of commercially available building blocks (e.g., carboxylic acids for acylation, boronic acids for Suzuki coupling, and aldehydes for reductive amination), chemists can generate vast libraries of structurally diverse indole derivatives. nih.gov This systematic exploration of the chemical space around the indole scaffold is invaluable for identifying novel compounds with desired biological activities and properties.

Mechanistic Investigations and Theoretical Underpinnings of Reactions Involving N Boc 6 Bromo 1h Indole 3 Ethanamine

Understanding Reaction Selectivity and Pathway Control

The regioselectivity of reactions involving the N-Boc-6-bromo-1H-indole-3-ethanamine scaffold is primarily dictated by the inherent electronic properties of the indole (B1671886) nucleus and the influence of its substituents. The indole ring is an electron-rich heteroaromatic system, with the C3 position being the most nucleophilic and typically the most reactive site towards electrophiles. However, in the case of this compound, the C3 position is already substituted with an ethanamine side chain, which directs further functionalization to other positions on the indole ring.

The primary sites for further reaction on this scaffold are the C2, C4, C5, and C7 positions of the indole ring, as well as the bromine-substituted C6 position. The N-Boc protecting group and the bromine atom play crucial roles in modulating the reactivity and directing the selectivity of subsequent transformations. For instance, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond at the C6 position is the primary reactive site for oxidative addition to the palladium(0) catalyst. nih.gov

Pathway control in the functionalization of this compound can be achieved through the careful selection of reaction conditions, including the choice of catalyst, ligands, base, and solvent. For example, in palladium-catalyzed C-H functionalization reactions, the use of specific directing groups attached to the indole nitrogen can steer the reaction to a particular C-H bond. The N-(2-pyridyl)sulfonyl group, for instance, has been shown to direct alkenylation to the C2 position of the indole ring. beilstein-journals.org While the N-Boc group is not a classical directing group in the same vein, its steric and electronic influence can still impact the regiochemical outcome of certain reactions.

Role of Electronic and Steric Effects in the Reactivity of the Bromoindole Ethanamine Scaffold

The reactivity of the this compound scaffold is a delicate interplay of electronic and steric effects imparted by its constituent functional groups.

Electronic Effects:

Bromine Atom at C6: The bromine atom at the C6 position exerts a dual electronic effect. It is an electron-withdrawing group through its inductive effect (-I), which deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. Conversely, it is an electron-donating group through resonance (+M), which can influence the orientation of incoming electrophiles. In the context of cross-coupling reactions, the C-Br bond provides a reactive handle for transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov

Steric Effects:

N-Boc Protecting Group: The Boc group is sterically bulky. This steric hindrance can influence the approach of reagents to the indole nitrogen and the adjacent C2 and C7 positions. This can be advantageous in directing reactions to other, less hindered positions of the indole ring.

Ethanamine Side Chain at C3: The ethanamine side chain also contributes to the steric environment around the C2 and C4 positions of the indole ring, which can influence the regioselectivity of reactions. The size and conformation of this side chain can play a significant role in determining the accessibility of nearby reactive sites.

The interplay of these electronic and steric factors is critical in determining the outcome of chemical reactions. For example, in a Suzuki-Miyaura coupling, while the electronic nature of the C-Br bond at C6 dictates the site of reaction, the steric hindrance from the N-Boc group and the C3 side chain could influence the rate of the reaction by affecting the approach of the palladium catalyst and the boronic acid coupling partner. nih.gov

| Functional Group | Electronic Effect | Steric Effect | Impact on Reactivity |

| N-Boc Group | Electron-withdrawing (resonance) | High steric bulk | Modulates nucleophilicity of the indole ring; hinders approach to N, C2, and C7 positions. |

| C6-Bromine | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate | Deactivates the benzene ring to electrophilic attack; provides a reactive site for cross-coupling. |

| C3-Ethanamine | Electron-donating | Moderate | Influences overall ring electron density; provides steric hindrance around C2 and C4. |

Catalytic Strategies and Their Mechanistic Implications in Indole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and this compound is an excellent substrate for such transformations. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling of this compound with a boronic acid or ester would proceed through a well-established catalytic cycle. nih.gov

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond at the C6 position of the indole to form a Pd(II) intermediate. This is often the rate-determining step and is influenced by the electron density at the carbon atom and the strength of the C-Br bond. nih.gov

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide. The choice of base is crucial for the efficiency of this step.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the C-C bond, regenerating the Pd(0) catalyst.

The electronic and steric properties of the this compound scaffold can influence each of these steps. For example, bulky ligands on the palladium catalyst might be necessary to facilitate the reductive elimination step, especially if the coupling partners are sterically demanding.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of a C-N bond at the C6 position. The mechanism is similar to the Suzuki-Miyaura coupling but involves an amine as the coupling partner. wikipedia.org

Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst adds to the C-Br bond.

Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.

The nature of the amine and the choice of base are critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the reductive elimination step. youtube.com

| Catalytic Reaction | Key Mechanistic Steps | Role of this compound |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Aryl bromide substrate for oxidative addition at the C6-Br bond. |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Aryl bromide substrate for oxidative addition at the C6-Br bond. |

Analytical Techniques for the Characterization of N Boc 6 Bromo 1h Indole 3 Ethanamine and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Boc-6-bromo-1H-indole-3-ethanamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the ethylamine (B1201723) side chain, and the tert-butoxycarbonyl (Boc) protecting group. The aromatic region will show signals for the protons on the bromo-substituted benzene (B151609) ring and the pyrrole (B145914) moiety of the indole nucleus. The protons on the ethylamine side chain will appear as multiplets in the aliphatic region, and the nine equivalent protons of the Boc group will give a characteristic singlet.

Expected ¹H NMR Chemical Shifts: (Predicted values based on analogous structures and general chemical shift tables)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | ~8.1 | Broad Singlet | - |

| H-2 (Indole) | ~7.0 | Singlet | - |

| H-4 (Indole) | ~7.4 | Doublet | ~8.5 |

| H-5 (Indole) | ~7.1 | Doublet of Doublets | ~8.5, ~1.7 |

| H-7 (Indole) | ~7.4 | Doublet | ~1.7 |

| Methylene (B1212753) (-CH₂-CH₂-NHBoc) | ~2.9 | Triplet | ~7.0 |

| Methylene (-CH₂-CH₂-NHBoc) | ~3.4 | Quartet | ~7.0 |

| Amine N-H (Boc) | ~4.8 | Broad Singlet | - |

| Boc (-C(CH₃)₃) | ~1.4 | Singlet | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The presence of the bromine atom on the indole ring will influence the chemical shifts of the adjacent carbon atoms. The carbonyl carbon of the Boc group will appear at a characteristic downfield shift.

Expected ¹³C NMR Chemical Shifts: (Predicted values based on analogous structures and general chemical shift tables)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Boc (-C(CH₃)₃) | ~28.5 |

| Methylene (-CH₂-CH₂-NHBoc) | ~25.5 |

| Methylene (-CH₂-CH₂-NHBoc) | ~40.5 |

| Boc (-C(CH₃)₃) | ~79.0 |

| C-3 (Indole) | ~112.0 |

| C-6 (Indole, C-Br) | ~115.0 |

| C-5 (Indole) | ~122.0 |

| C-4 (Indole) | ~120.0 |

| C-7 (Indole) | ~114.0 |

| C-2 (Indole) | ~124.0 |

| C-3a (Indole) | ~127.0 |

| C-7a (Indole) | ~137.0 |

| Boc (C=O) | ~156.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula by providing a highly accurate mass measurement.

Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity (M and M+2) corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 341.07/343.07 | Molecular ion peak with protonation, showing the bromine isotope pattern. |

| [M+Na]⁺ | 363.05/365.05 | Adduct with sodium, also showing the bromine isotope pattern. |

Fragmentation Analysis: Electron ionization (EI) or tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. Key fragmentations would likely involve the loss of the Boc group (100 Da) or cleavage of the ethylamine side chain. A prominent fragment would be the indolic portion of the molecule, which is a stable structural motif. The characteristic fragmentation involves the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to the formation of a stable indolyl-methyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum will show absorption bands corresponding to the vibrations of specific bonds within the molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3400-3300 | Medium |

| N-H Stretch (Boc-amine) | 3350-3250 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2980-2850 | Strong |

| C=O Stretch (Boc) | 1710-1680 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| N-H Bend (Amine) | 1550-1500 | Medium |

| C-N Stretch | 1250-1020 | Medium |

| C-Br Stretch | 680-515 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing the chromophoric indole ring system. The absorption spectrum of this compound is expected to be similar to that of other indole derivatives, with characteristic absorption maxima.

The indole chromophore typically exhibits two main absorption bands. The first, more intense band (the B band) appears around 220 nm, and a second, broader band with fine structure (the L band) is observed in the region of 270-290 nm. nist.gov The presence of the bromine substituent on the benzene ring may cause a slight bathochromic (red) shift of these absorption maxima. umaine.edu

Expected UV-Vis Absorption Maxima:

| Solvent | λ_max (nm) |

| Ethanol/Methanol (B129727) | ~225, ~280 |

Chromatographic Purification and Analysis Methods (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is used to achieve good separation of the product from starting materials and byproducts. The spots can be visualized under UV light (due to the UV-active indole ring) or by staining with a suitable reagent such as potassium permanganate (B83412) or ninhydrin (B49086) (if the Boc group is removed).

Column Chromatography: For purification on a larger scale, flash column chromatography is the method of choice. scripps.edu Silica (B1680970) gel is the most common stationary phase. The selection of the eluent system is guided by prior TLC analysis. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed to effectively separate the desired compound. cardiff.ac.uk For N-Boc protected indole derivatives, mixtures of ethyl acetate and hexanes are commonly used as eluents. scripps.eduorgsyn.org

Typical Column Chromatography Conditions:

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% Ethyl Acetate) |

| Detection | UV visualization at 254 nm and/or TLC analysis of fractions |

Future Perspectives and Research Challenges in N Boc 6 Bromo 1h Indole 3 Ethanamine Chemistry

Development of Greener and More Sustainable Synthetic Routes

The synthesis of functionalized indoles often involves multi-step processes that utilize hazardous reagents and generate significant waste. Future research is increasingly focused on developing more environmentally benign and efficient pathways to N-Boc-6-bromo-1H-indole-3-ethanamine and its derivatives. Key areas of development include flow chemistry and biocatalysis, which align with the principles of green chemistry. nih.govbridgew.edu

Flow Chemistry: Continuous flow synthesis is emerging as a powerful technology for the preparation and functionalization of indole (B1671886) derivatives. mdpi.comnih.gov This "eco-efficient system" offers advantages such as enhanced reaction speed, improved safety in handling reactive intermediates, reduced solvent usage, and easier scalability compared to traditional batch processes. ucsb.edu The application of flow chemistry could streamline the synthesis of this compound by integrating steps like indole formation, bromination, and side-chain installation into a continuous, automated process. uc.pt This approach not only improves efficiency but also minimizes exposure to potentially hazardous chemicals. ucsb.edu

Biocatalysis: Biocatalysis offers a highly selective and sustainable alternative to conventional chemical methods. numberanalytics.com Enzymes can operate under mild conditions, reducing energy consumption and the need for harsh reagents. nih.gov For a molecule like this compound, which is a derivative of tryptamine (B22526), biocatalytic methods are particularly promising. Researchers have successfully developed one-pot biocatalytic processes to synthesize tryptophan derivatives from simple indoles using engineered enzymes like tryptophan synthases and aminotransferases. acs.orgthieme-connect.com Future work could focus on engineering enzymes to accept 6-bromoindole (B116670) as a substrate to asymmetrically synthesize the ethanamine side chain, offering a direct and green route to chiral versions of the target molecule.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Feature | Traditional Batch Synthesis | Flow Chemistry Approach | Biocatalytic Approach |

| Reaction Time | Hours to days | Minutes to hours | Hours |

| Scalability | Challenging | Straightforward | Requires bioreactor scale-up |

| Safety | Manual handling of reagents | Automated, contained system | Generally safer, aqueous media |

| Waste Generation | High (solvents, byproducts) | Low (reduced solvent use) | Minimal (biodegradable catalysts) |

| Stereoselectivity | Requires chiral auxiliaries | Achiral unless chiral catalysts used | High (inherent to enzymes) |

| Sustainability | Low | Moderate to High | High |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The functional handles present in this compound—the bromo-substituted benzene (B151609) ring, the Boc-protected amine, and multiple C-H bonds on the indole core—offer numerous opportunities for novel chemical transformations.

C-H Activation: A significant frontier in indole chemistry is the direct functionalization of carbon-hydrogen bonds, which avoids the need for pre-functionalized starting materials. numberanalytics.comnih.gov Transition-metal catalysis has enabled site-selective C-H functionalization at nearly every position of the indole ring. rsc.org For this compound, the N-Boc group can act as a directing group to facilitate C-H activation at the C7 position. researchgate.netnih.gov Furthermore, recent strategies have been developed for the challenging functionalization of the C4, C5, and C6 positions of the indole's benzenoid ring. nih.gov This opens the possibility of introducing additional substituents onto the molecule to build complexity rapidly. Cobalt-catalyzed C-H activation has also been shown to be effective for indole functionalization under mild conditions. chemistryviews.org

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for forging new bonds under exceptionally mild conditions. youtube.comresearchgate.net This strategy is well-suited for transforming halogenated aromatics and activating indole moieties. The bromine atom at the C6 position of this compound makes it an ideal substrate for photoredox-mediated cross-coupling reactions or formal cycloadditions. rsc.org Additionally, the indole nucleus itself can be activated via photoredox catalysis to form indolyl radical cations, enabling selective C3-alkylation or other functionalizations. nih.govnih.gov The combination of transition-metal catalysis with photoredox catalysis could unlock unprecedented reactivity, such as dual C-H activation and acylation at the C2 position. researchgate.net

Advanced Cross-Coupling Reactions: While traditional cross-coupling reactions of the C-Br bond are well-established, future research will likely explore more challenging and novel coupling partners. unl.ptresearchgate.netnih.gov This includes developing catalysts for coupling hindered substrates or for introducing novel functional groups that are difficult to install using conventional methods. The development of new ligands and catalysts, including Earth-abundant metals like nickel and copper, continues to expand the scope of these powerful C-C and C-heteroatom bond-forming reactions. nih.gov

Table 2: Potential Novel Transformations for this compound

| Transformation Type | Target Site | Potential Reagents/Catalysts | Expected Outcome |

| C-H Arylation | C7 | Palladium or Rhodium catalyst, Aryl halide | Introduction of an aryl group at C7 |

| C-H Alkenylation | C2 | Cobalt catalyst, Alkene | Introduction of a vinyl group at C2 |

| Photoredox Cycloaddition | C6-Br / Indole π-system | Ru or Ir photocatalyst, Alkene/Alkyne | Formation of new fused ring systems |

| Suzuki-Miyaura Coupling | C6-Br | Palladium catalyst, Boronic acid | Aryl or vinyl group installation at C6 |

| Sonogashira Coupling | C6-Br | Palladium/Copper catalyst, Terminal alkyne | Alkynyl group installation at C6 |

Computational Chemistry Approaches for Reaction Prediction and Rational Design

Computational chemistry is poised to play a critical role in accelerating the discovery and optimization of reactions involving this compound. Density Functional Theory (DFT) calculations and other modeling techniques can provide deep mechanistic insights, predict reactivity, and guide the rational design of catalysts and substrates.

Reaction Prediction and Mechanistic Elucidation: For complex catalytic cycles, such as those in C-H activation or photoredox catalysis, computational modeling can be used to map out entire reaction pathways. For instance, DFT calculations have been used to reveal the mechanism of cobalt-catalyzed C-H functionalization of indoles, identifying key intermediates like a 4-membered cobaltacycle. chemistryviews.org Applying these methods to this compound could predict the most favorable sites for C-H activation, explain unexpected regioselectivity, and identify rate-limiting steps, thereby guiding experimental efforts to optimize reaction conditions.

Rational Design of Catalysts and Substrates: Beyond understanding existing reactions, computational tools can be used prospectively to design new catalysts with enhanced activity or selectivity for transformations on the 6-bromoindole scaffold. By modeling the interaction between the substrate and a catalyst's active site, researchers can rationally modify ligands or metal centers to achieve a desired outcome. This "in silico" design process can significantly reduce the trial-and-error experimentation required in the laboratory, making the development of new synthetic methods more efficient and targeted.

Table 3: Application of Computational Chemistry in this compound Research

| Computational Task | Methodology | Objective |

| Mechanism Study | Density Functional Theory (DFT) | Elucidate step-by-step reaction pathways for C-H activation or photoredox cycles. |

| Reactivity Prediction | Frontier Molecular Orbital (FMO) analysis | Identify the most nucleophilic/electrophilic sites on the molecule to predict reaction outcomes. |

| Catalyst Design | Molecular Docking, DFT | Design new ligands or metal complexes for improved selectivity in cross-coupling reactions. |

| Transition State Analysis | DFT, Quantum Theory of Atoms in Molecules (QTAIM) | Calculate activation energies to predict reaction kinetics and identify rate-determining steps. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.